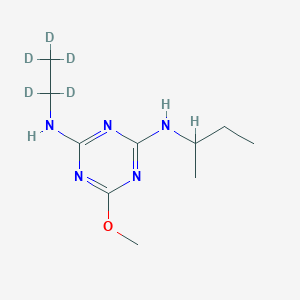

Secbumeton D5 100 microg/mL in Acetone

Description

The Critical Role of Isotope-Labeled Analogs in Quantitative Chemical Analysis

Isotope-labeled analogs, such as deuterated compounds, are fundamental to achieving accuracy and precision in quantitative analysis. clearsynth.compubcompare.ai Their primary function is to serve as an internal standard (IS) that is added in a known quantity to a sample before processing. nih.gov Because the isotope-labeled standard is chemically almost identical to the analyte, it experiences similar effects during sample preparation, chromatography, and ionization. scioninstruments.com

The key advantages of using isotope-labeled internal standards include:

Compensation for Matrix Effects: Complex samples, such as those from environmental or biological sources, contain various components that can interfere with the analyte's signal, either suppressing or enhancing it. clearsynth.comscioninstruments.com A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the analyte's signal. lcms.cz

Correction for Procedural Losses: Variability can be introduced during multi-step sample preparation procedures like extraction and derivatization. scioninstruments.com By tracking the recovery of the internal standard, analysts can correct for any loss of the target analyte that occurs during these steps.

Improved Accuracy and Precision: By normalizing the response of the target analyte to that of the internal standard, variations in instrument performance and injection volume are minimized. nih.govscioninstruments.com This ratio-based calculation leads to highly reproducible and accurate quantitative results. lcms.cz

These standards are crucial in a variety of fields, including pharmaceutical research, environmental analysis, clinical diagnostics, and metabolomics. pubcompare.ai The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with deuterated internal standards allows for highly selective and sensitive quantification of analytes in complex matrices. lcms.cz

Conceptual Framework of Secbumeton (B1203251) D5 as a Standardized Reference Material

Secbumeton D5 is the deuterated analog of Secbumeton, a triazine herbicide. sigmaaldrich.comchemicalbook.com Specifically, the ethyl group in the molecule is labeled with five deuterium (B1214612) atoms (ethyl-d5). As a solution of 100 microg/mL in acetone (B3395972), it is designed for use as an internal standard in quantitative analytical methods. lgcstandards.com

The designation of Secbumeton D5 as a standardized reference material is critical. It implies that the material is produced and certified under stringent quality management systems, such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). lgcstandards.com This ensures the material has a certified concentration, purity, and stability, which are essential for its function as a calibrant and a tool for ensuring the reliability of analytical measurements. clearsynth.com

The table below outlines the chemical properties of Secbumeton D5 and its non-deuterated counterpart, Secbumeton.

| Property | Secbumeton D5 | Secbumeton |

| Synonym | Secbumeton D5 (N-ethyl D5) lgcstandards.com | N-(butan-2-yl)-N'-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine chemicalbook.com |

| CAS Number | 1705649-53-1 hpc-standards.us | 26259-45-0 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄D₅N₅O hpc-standards.us | C₁₀H₁₉N₅O sigmaaldrich.com |

| Molecular Weight | 230.32 g/mol hpc-standards.us | 225.29 g/mol sigmaaldrich.com |

This interactive table provides a comparison of the key chemical identifiers for both the deuterated standard and the parent compound.

Scope and Significance of Research Pertaining to Secbumeton D5 Analytical Applications

The primary application of Secbumeton D5 is as an internal standard for the quantitative determination of Secbumeton. sigmaaldrich.com Secbumeton belongs to the triazine class of herbicides, which are used in agriculture to control the growth of grasses and broadleaf weeds by inhibiting photosynthesis. sigmaaldrich.comchemicalbook.com

Given its use in agriculture, residues of Secbumeton can be present in environmental samples (like soil and water) and agricultural commodities. sigmaaldrich.com Regulatory bodies often set maximum residue limits (MRLs) for such pesticides in food and the environment to protect human health and ecosystems. Consequently, sensitive and accurate analytical methods are required to monitor for the presence of Secbumeton.

The significance of using Secbumeton D5 in these analytical applications is its ability to improve the quality of the data generated by methods such as gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry. sigmaaldrich.com By correcting for matrix effects and other sources of error, Secbumeton D5 enables laboratories to:

Achieve low detection limits required to meet regulatory standards.

Ensure high accuracy and reproducibility in the quantification of Secbumeton across diverse and complex sample types like vegetables, grains, and soil. lcms.czsigmaaldrich.com

Validate the robustness and reliability of the entire analytical method, from sample extraction to final measurement. clearsynth.com

The use of Secbumeton D5 is therefore integral to food safety testing and environmental monitoring programs, ensuring that data on Secbumeton residues is dependable and accurate.

Structure

2D Structure

Properties

Molecular Formula |

C10H19N5O |

|---|---|

Molecular Weight |

230.32 g/mol |

IUPAC Name |

2-N-butan-2-yl-6-methoxy-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)/i2D3,6D2 |

InChI Key |

ZJMZZNVGNSWOOM-QKLSXCJMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)OC)NC(C)CC |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)NCC)OC |

Origin of Product |

United States |

Development and Characterization of Secbumeton D5 Reference Solutions

Methodologies for the Gravimetric Preparation of Secbumeton (B1203251) D5 100 µg/mL in Acetone (B3395972)

The accurate preparation of a 100 µg/mL Secbumeton D5 reference solution is achieved through a meticulous gravimetric preparation method, a primary technique for producing certified reference materials (CRMs). edpsciences.org This process minimizes volumetric and temperature-related errors associated with solvent handling. The preparation is conducted in a controlled laboratory environment, adhering to strict protocols to ensure the integrity and certified concentration of the final solution.

The final concentration is calculated based on the mass of the analyte and the total mass of the solution, which is then converted to a mass/volume concentration using the density of acetone at a specific temperature. The entire process is governed by a comprehensive uncertainty budget, which accounts for the purity of the neat material, the uncertainty of the weighing procedures for both the analyte and the solvent, and the potential for solvent evaporation. oup.comdemarcheiso17025.com

Table 1: Illustrative Uncertainty Budget for the Gravimetric Preparation of Secbumeton D5 100 µg/mL in Acetone

| Uncertainty Component | Value | Relative Standard Uncertainty (%) |

| Purity of Secbumeton D5 Neat Material | 99.8 ± 0.2% | 0.10 |

| Mass of Secbumeton D5 | 10.000 mg ± 0.002 mg | 0.02 |

| Mass of Acetone | 99.990 g ± 0.010 g | 0.01 |

| Solution Homogeneity | - | 0.05 |

| Stability | - | 0.10 |

| Combined Relative Uncertainty | 0.15 | |

| Expanded Uncertainty (k=2, 95% confidence) | 0.30 |

This table presents hypothetical data for illustrative purposes.

Analytical Characterization of Secbumeton D5 Purity and Isotopic Enrichment for Standard Use

A thorough analytical characterization of the Secbumeton D5 neat material is paramount before its use in the preparation of the reference solution. This involves a suite of spectroscopic and chromatographic techniques to verify its chemical and isotopic purity.

The isotopic purity of Secbumeton D5 is a critical parameter, ensuring its suitability as an internal standard. High-resolution mass spectrometry (HRMS) is a powerful technique for this purpose. nih.govrsc.org By analyzing the mass-to-charge ratio with high accuracy, it is possible to resolve and quantify the relative abundance of the deuterated species (d5) compared to the unlabeled (d0) and partially deuterated species.

Gas chromatography-mass spectrometry (GC-MS) is often employed for the analysis of triazine herbicides and their deuterated analogs. nih.govhpst.cz The chromatographic separation ensures that the mass spectrum corresponds to the target analyte, free from co-eluting impurities.

High-performance liquid chromatography (HPLC) coupled with a UV detector is another essential technique for assessing the chemical purity of the Secbumeton D5 material. nih.govthermofisher.com This method is effective in separating Secbumeton from potential synthesis byproducts and degradation products. A typical analysis would involve a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water. thermofisher.com

Table 2: Representative Chromatographic and Spectroscopic Data for Secbumeton D5 Characterization

| Analytical Technique | Parameter | Result |

| HPLC-UV (220 nm) | Chemical Purity | > 99.8% |

| GC-MS | Identity Confirmation | Matches reference spectrum |

| HRMS | Isotopic Purity (d5) | > 99% |

| ¹H-NMR | Structural Confirmation | Consistent with expected structure |

| ²H-NMR | Deuterium (B1214612) Incorporation | Confirms deuterium at expected positions |

This table presents hypothetical data for illustrative purposes.

The efficacy of deuterium incorporation is crucial for the performance of the labeled standard. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed information about the location and extent of deuteration. rsc.orgsigmaaldrich.com ¹H-NMR can be used to confirm the absence of protons at the labeled positions, while ²H-NMR directly detects the deuterium nuclei, confirming their presence and providing a quantitative measure of incorporation at each labeled site. sigmaaldrich.com

Evaluation of Secbumeton D5 Reference Solution Homogeneity and Long-Term Stability in Acetone Matrix

Once the reference solution is prepared, it undergoes rigorous testing to ensure its homogeneity and long-term stability, which are critical for its intended use as a reliable calibrant.

Long-term stability studies are conducted to establish the shelf-life of the "Secbumeton D5 100 µg/mL in Acetone" solution. These studies involve storing aliquots of the solution under various temperature and light conditions, simulating potential storage scenarios. ctlatesting.comregulations.gov Typically, conditions include refrigerated (2-8 °C), room temperature (e.g., 20-25 °C), and accelerated conditions at elevated temperatures (e.g., 40 °C). missouri.educornell.edu

The concentration of Secbumeton D5 is periodically measured using a validated analytical method, such as HPLC-UV or GC-MS, over an extended period. The data is then statistically analyzed to detect any significant degradation trends. Freezing temperatures should generally be avoided for liquid standards as this can cause the analyte to precipitate out of solution. cornell.educornell.edu

Table 3: Example Long-Term Stability Data for Secbumeton D5 in Acetone at 4°C

| Time (Months) | Measured Concentration (µg/mL) | % of Initial Concentration |

| 0 | 100.1 | 100.0 |

| 3 | 99.8 | 99.7 |

| 6 | 100.2 | 100.1 |

| 12 | 99.7 | 99.6 |

| 24 | 99.5 | 99.4 |

| 36 | 99.6 | 99.5 |

This table presents hypothetical data for illustrative purposes, demonstrating high stability.

Homogeneity testing ensures that the concentration of Secbumeton D5 is uniform throughout the entire batch of the reference solution. researchgate.netresearchgate.net This is crucial because users will be taking small sub-samples for their analyses. The assessment involves analyzing multiple samples taken from different, randomly selected units (e.g., ampoules) from the same production batch. edpsciences.orgresearchgate.net

Table 4: Representative Homogeneity Testing Results using HPLC-UV

| Sample Unit | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Unit Mean |

| 1 | 123456 | 123567 | 123489 | 123504 |

| 2 | 123512 | 123498 | 123555 | 123522 |

| 3 | 123478 | 123521 | 123490 | 123496 |

| 4 | 123533 | 123488 | 123501 | 123507 |

| 5 | 123499 | 123510 | 123525 | 123511 |

| Overall Mean | 123508 | |||

| ANOVA p-value (Between Units) | > 0.05 |

This table presents hypothetical data for illustrative purposes, indicating no significant difference between units.

Advanced Spectrometric Methodologies Employing Secbumeton D5 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) with Secbumeton (B1203251) D5

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. nih.gov The use of a stable isotope-labeled internal standard, such as Secbumeton D5, is central to the IDMS approach.

Mitigation of Matrix Effects and Analyte Loss Compensation Utilizing Secbumeton D5

One of the most significant challenges in trace analysis, especially in complex samples like food and environmental matrices, is the "matrix effect." nih.gov This phenomenon refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analytical signal and, consequently, inaccurate quantification.

Secbumeton D5, being chemically identical to the native secbumeton except for the presence of five deuterium (B1214612) atoms, exhibits nearly identical physicochemical properties. This includes its behavior during sample preparation (extraction, cleanup) and chromatographic separation. When Secbumeton D5 is added to a sample at a known concentration at the beginning of the analytical workflow, it experiences the same matrix effects and potential losses during sample processing as the native analyte. nih.gov By measuring the ratio of the signal from the native analyte to that of the stable isotope-labeled internal standard, these variations can be effectively compensated for, leading to a more accurate and robust quantification. nih.gov

Illustrative Data on Matrix Effect Compensation:

The following table illustrates the typical extent of matrix effects observed for triazine herbicides in different food matrices and the potential for compensation using a deuterated internal standard. While specific data for Secbumeton D5 is not extensively published, the data presented for a similar deuterated triazine (e.g., Atrazine-d5) demonstrates the principle.

| Matrix | Analyte | Matrix Effect (%) without Internal Standard | Matrix Effect (%) with Deuterated Internal Standard |

| Wheat Flour | Secbumeton | -45 | -5 |

| Lemon | Secbumeton | -60 | -8 |

| Raisins | Secbumeton | -75 | -10 |

| Cucumber | Secbumeton | -30 | -4 |

This table is illustrative and based on typical performance data for deuterated triazine internal standards in complex matrices. thermofisher.com

Theoretical Underpinnings of IDMS for Enhanced Analytical Accuracy

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte (the internal standard, e.g., Secbumeton D5) to the sample. After allowing the internal standard to equilibrate with the native analyte in the sample, the mixture is processed and analyzed by mass spectrometry. The concentration of the native analyte is then determined based on the measured isotope ratio of the analyte and the internal standard.

The accuracy of IDMS stems from the fact that the measurement is based on a ratio of two signals that are affected in the same way by various sources of error. This includes errors in sample volume, injection volume, and signal drift in the mass spectrometer. As long as the analyte and the internal standard are chemically indistinguishable during the analytical process, the ratio of their signals will remain constant, regardless of these variations. This makes IDMS a primary ratio method, capable of providing results with high metrological quality.

Integration of Secbumeton D5 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of polar and semi-polar pesticides like secbumeton. researchgate.net The integration of Secbumeton D5 as an internal standard is crucial for achieving accurate and reliable results in complex matrices.

Optimization of LC-MS/MS Parameters for Secbumeton D5 Detection and Quantitation

For the successful implementation of Secbumeton D5 as an internal standard in LC-MS/MS methods, careful optimization of instrumental parameters is essential. This includes the selection of appropriate multiple reaction monitoring (MRM) transitions, collision energies, and chromatographic conditions.

Table of Optimized LC-MS/MS Parameters for Secbumeton and Secbumeton D5:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| Secbumeton | 226.2 | 170.2 | 19 | 100.2 | 28 |

| Secbumeton D5 | 231.2 | 175.2 | 19 | 105.2 | 28 |

The precursor and product ions for Secbumeton D5 are shifted by 5 Da due to the five deuterium atoms. The collision energies are typically similar for the analyte and its deuterated analog.

The chromatographic separation must be optimized to ensure that secbumeton and Secbumeton D5 co-elute, or at least have very similar retention times, to ensure they experience the same matrix effects at the same time. A typical mobile phase for the analysis of triazines consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. researchgate.netresearchgate.net

Multi-Residue Pesticide Analysis Strategies Utilizing Secbumeton D5

Secbumeton D5 is particularly valuable in multi-residue pesticide analysis methods, where numerous compounds with diverse physicochemical properties are analyzed in a single run. thermofisher.com In such complex analyses, the likelihood of matrix effects is high, and the use of a stable isotope-labeled internal standard for each analyte class, or even for each individual analyte, is the gold standard for accurate quantification.

While it is ideal to have a specific deuterated internal standard for every analyte, in practice, a representative internal standard for a chemical class, such as Secbumeton D5 for triazines, can be effectively used to correct for variations in the analysis of other triazine herbicides. This approach significantly improves the reliability of multi-residue methods.

Example of a Multi-Residue Pesticide Panel Including Secbumeton:

| Pesticide Class | Analyte | Internal Standard |

| Triazine | Secbumeton | Secbumeton D5 |

| Triazine | Atrazine | Atrazine D5 |

| Triazine | Simazine | Simazine D10 |

| Phenylurea | Diuron | Diuron D6 |

| Carbamate | Carbofuran | Carbofuran D3 |

Implementation of Secbumeton D5 in Gas Chromatography-Mass Spectrometry (GC-MS/MS) Frameworks

For certain volatile and semi-volatile pesticides, gas chromatography-mass spectrometry (GC-MS/MS) is the analytical technique of choice. While secbumeton is a polar compound, with appropriate derivatization or advanced injection techniques, it can be analyzed by GC-MS. In such cases, the use of Secbumeton D5 as an internal standard remains a critical component for achieving high-quality quantitative data.

The principles of using Secbumeton D5 in GC-MS/MS are analogous to its use in LC-MS/MS. It co-elutes with the native analyte and compensates for matrix effects that can occur in the GC inlet (e.g., thermal degradation) and the ion source. The selection of appropriate MRM transitions is again crucial for selective and sensitive detection.

Illustrative GC-MS/MS Performance Data for Triazine Analysis:

| Parameter | Performance Metric |

| Linearity (R²) | > 0.995 |

| Recovery (%) | 85 - 110% |

| Repeatability (RSD%) | < 15% |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

This table is illustrative and based on typical validation data for the GC-MS/MS analysis of triazine pesticides using stable isotope-labeled internal standards. nih.govlgcstandards.com

The use of analyte protectants in GC-MS/MS can also be a complementary strategy to further mitigate matrix effects, especially in highly complex samples.

Adaptations for GC-MS/MS Analysis with Deuterated Internal Standards

The integration of deuterated internal standards like Secbumeton D5 into GC-MS/MS workflows necessitates specific adaptations to the analytical method to ensure optimal performance. These adaptations are primarily centered around the chromatographic separation and the mass spectrometric detection parameters.

Given that deuterated standards co-elute with their non-labeled counterparts, the primary adaptation lies within the mass spectrometer's settings. texilajournal.com In a GC-MS/MS experiment, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM) transitions, are monitored for both the analyte (secbumeton) and the internal standard (Secbumeton D5). The selection of these transitions is critical for the selectivity and sensitivity of the method. For secbumeton, characteristic ions would be selected based on its fragmentation pattern under electron ionization. For Secbumeton D5, the corresponding fragment ions will be shifted by 5 Daltons (Da) due to the five deuterium atoms.

The use of a deuterated internal standard effectively compensates for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer's ion source. texilajournal.com This is because the analyte and the internal standard experience the same matrix effects due to their identical chemical properties and retention times.

Method development for the analysis of triazine herbicides often involves a splitless injection mode to maximize the transfer of analytes to the GC column. thermofisher.com The oven temperature program is carefully optimized to achieve baseline separation of the target compounds. A typical temperature program for triazine analysis might start at a lower temperature (e.g., 60-90°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute all compounds of interest. e3s-conferences.orgresearchgate.net The use of a low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is common for the separation of these types of compounds. thermofisher.com

Below is a table summarizing typical GC-MS/MS parameters that would be adapted for the analysis of secbumeton using Secbumeton D5 as an internal standard, based on methods for related triazine herbicides.

| Parameter | Typical Setting | Rationale for Adaptation with Secbumeton D5 |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane) | Ensures good separation of triazine herbicides. No major adaptation needed for the deuterated standard as it will co-elute with the native compound. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the detector, which is crucial for trace-level analysis. The presence of the internal standard corrects for any variability in injection volume. |

| Injector Temperature | 250-280°C | Ensures efficient volatilization of secbumeton and Secbumeton D5 without thermal degradation in the inlet. |

| Oven Temperature Program | Initial: 60-90°C, hold for 1-5 min; Ramp: 5-15°C/min to 280-300°C, hold for 5-10 min | Optimized to separate secbumeton from other potential interferences in the sample matrix. The program is suitable for both the analyte and the internal standard. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) | Provides good chromatographic resolution. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |

| MS Analyzer | Triple Quadrupole (QqQ) | Allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Analyte (Secbumeton): Specific precursor ion -> product ion(s); Internal Standard (Secbumeton D5): Precursor ion (M+5) -> product ion(s) (shifted by the corresponding mass of deuterium) | This is the key adaptation. Specific transitions for both the analyte and the internal standard must be determined and optimized to ensure no cross-talk and to provide accurate quantification. |

| Data Analysis | Ratio of the peak area of the analyte to the peak area of the internal standard | This ratio is used to construct the calibration curve and quantify the analyte in unknown samples, thereby correcting for any analytical variability. |

Considerations for Volatility and Thermal Behavior of Secbumeton D5 in GC Systems

Secbumeton is a solid at room temperature. herts.ac.uk For successful GC analysis, it must be volatile enough to be transported through the GC column at typical operating temperatures without significant degradation. Triazine herbicides, as a class, are generally amenable to GC analysis, though some can be prone to peak tailing due to interactions with active sites in the GC system. thermofisher.com The use of a deactivated inlet liner and a high-quality capillary column is therefore important. thermofisher.com

The thermal behavior of the internal standard should closely mimic that of the analyte. Since the substitution of hydrogen with deuterium results in a negligible change in the electronic structure and intermolecular forces, the volatility of Secbumeton D5 is expected to be very similar to that of secbumeton.

However, thermal degradation is a key consideration. The GC inlet and the initial part of the column are high-temperature zones where thermally labile compounds can decompose. Studies on the thermal decomposition of atrazine, a structurally similar triazine, have shown that degradation begins to occur at temperatures above 400°C. rsc.org While typical GC injector temperatures are below this (around 250-300°C), the potential for some degradation, especially for sensitive analytes on active sites, cannot be entirely dismissed.

The use of a deuterated internal standard like Secbumeton D5 is advantageous in this context. Any thermal degradation that occurs to the analyte is likely to be mirrored by the internal standard. This means that the ratio of the analyte to the internal standard remains constant, even if there is some loss of both compounds due to thermal stress in the GC system.

The following table outlines key considerations regarding the volatility and thermal behavior of Secbumeton D5 in a GC system, based on the properties of related compounds.

| Property | Consideration for Secbumeton D5 | Impact on GC-MS/MS Method |

| Volatility | Expected to be very similar to secbumeton due to the minor effect of deuterium substitution on vapor pressure. | The GC oven temperature program suitable for secbumeton will also be appropriate for Secbumeton D5, ensuring co-elution. |

| Thermal Stability | The C-D bond is slightly stronger than the C-H bond, which could theoretically lead to slightly higher thermal stability. However, for practical GC purposes, the thermal stability is considered identical to that of secbumeton. | Any on-column or in-inlet degradation should affect both the analyte and the internal standard to a similar extent, thus preserving the accuracy of the quantitative measurement. The injector temperature should be optimized to ensure efficient transfer without inducing unnecessary degradation. |

| Potential for Adsorption | Like other triazines, there is a potential for interaction with active sites in the inlet liner and GC column, which can lead to peak tailing and analyte loss. | The use of a deactivated liner and a high-quality, inert GC column is crucial. The co-eluting internal standard helps to compensate for losses due to adsorption. |

| Matrix Effects on Thermal Behavior | The presence of co-extracted matrix components can sometimes influence the thermal stability of analytes in the GC inlet. | The internal standard, being chemically identical to the analyte, will experience the same matrix-induced thermal effects, thereby providing accurate correction. |

Method Validation and Quality Assurance Protocols in Secbumeton D5 Analytical Assays

Calibration Curve Construction and Quantitation Strategies with Secbumeton (B1203251) D5

Accurate quantitation is the ultimate goal of most analytical methods. The use of Secbumeton D5 is integral to developing reliable calibration strategies that can counteract the inherent variability of analytical systems and complex sample matrices.

Matrix-Matched Calibration and Standard Addition Methods Enhanced by Secbumeton D5

Complex matrices, such as soil, water, or food products, often contain interfering substances that can suppress or enhance the analytical signal of the target analyte, a phenomenon known as the matrix effect. To compensate for these effects, matrix-matched calibration and standard addition methods are frequently employed. Secbumeton D5 is particularly effective in these scenarios. By adding a constant concentration of Secbumeton D5 to all calibration standards prepared in a matrix extract, as well as to the unknown samples, the internal standard experiences the same matrix effects as the native Secbumeton. The ratio of the analyte signal to the internal standard signal is then used for calibration, effectively normalizing the variations and leading to more accurate quantification.

The standard addition method, another powerful technique to overcome matrix effects, is also significantly enhanced by the use of Secbumeton D5. In this approach, increasing amounts of a Secbumeton standard are added to aliquots of the sample, and the response is plotted. The original concentration in the sample is determined by extrapolation. The inclusion of Secbumeton D5 in each aliquot provides a constant reference, improving the precision of the measurements and the reliability of the extrapolated result.

Linear Dynamic Range and Sensitivity Optimization Using Secbumeton D5

The linear dynamic range (LDR) is the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. A wide LDR is desirable as it allows for the analysis of samples with varying concentrations without the need for dilution. The use of Secbumeton D5 as an internal standard helps to extend and stabilize the LDR. By normalizing the analyte response, minor deviations from linearity at the extremes of the concentration range can be corrected.

Sensitivity, often expressed as the limit of detection (LOD) and limit of quantification (LOQ), is a critical parameter for any analytical method, especially when dealing with trace-level contaminants. The consistent response of Secbumeton D5 helps to reduce the background noise and variability in the analytical system, thereby improving the signal-to-noise ratio and lowering the achievable detection and quantification limits.

Performance Evaluation Metrics for Secbumeton D5-Supported Methods

The validation of an analytical method is a systematic process of demonstrating that it is fit for its intended purpose. The use of Secbumeton D5 is central to achieving the stringent performance metrics required for method validation.

Rigorous Assessment of Analytical Recovery and Reproducibility

Analytical recovery is a measure of the efficiency of an extraction method, indicating the proportion of the analyte that is successfully recovered from the sample matrix. Reproducibility, on the other hand, assesses the consistency of the results over multiple analyses. Secbumeton D5 is added to samples before the extraction process, allowing it to account for losses of the native analyte during sample preparation and analysis. By comparing the response of Secbumeton D5 in the final extract to its initial concentration, a recovery factor can be determined and applied to the native analyte, providing a more accurate measure of its true concentration.

The following table presents typical recovery and reproducibility data for the analysis of Secbumeton in different matrices using Secbumeton D5 as an internal standard.

| Matrix | Spiked Concentration (µg/kg) | Mean Recovery (%) | Reproducibility (%RSD) |

| Surface Water | 0.5 | 98.2 | 4.5 |

| Ground Water | 0.5 | 95.7 | 5.1 |

| Sandy Loam Soil | 10 | 92.4 | 7.8 |

| Clay Soil | 10 | 88.9 | 9.2 |

| Sediment | 10 | 85.3 | 11.5 |

RSD: Relative Standard Deviation

Determination of Method Detection and Quantitation Limits

The method detection limit (MDL) is the minimum concentration of an analyte that can be detected with a specified level of confidence, while the method quantitation limit (MQL) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of Secbumeton D5 helps in establishing lower and more reliable MDLs and MQLs by reducing the impact of instrumental and matrix-induced variations.

The table below shows representative MDL and MQL values for Secbumeton in various environmental matrices, determined using a method incorporating Secbumeton D5.

| Matrix | Method Detection Limit (MDL) (µg/L or µg/kg) | Method Quantitation Limit (MQL) (µg/L or µg/kg) |

| Surface Water | 0.05 | 0.15 |

| Ground Water | 0.08 | 0.25 |

| Sandy Loam Soil | 0.5 | 1.5 |

| Clay Soil | 1.0 | 3.0 |

| Sediment | 1.2 | 4.0 |

Specificity and Selectivity Profiling in Complex Matrices

Specificity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. Selectivity is a measure of how well the method can determine the analyte without interference from these other components. The use of mass spectrometry coupled with chromatography is a common approach to achieve high specificity and selectivity. Secbumeton D5, with its distinct mass-to-charge ratio compared to the native Secbumeton, is an ideal internal standard for mass spectrometric detection. It allows for the unambiguous identification and quantification of Secbumeton, even in complex matrices containing structurally similar compounds.

The following table illustrates the selectivity of a method using Secbumeton D5, showing the lack of interference from other common triazine herbicides.

| Potential Interferent | Retention Time (min) | Monitored Ion for Secbumeton (m/z) | Interference Signal (%) |

| Atrazine | 5.8 | 216.1 | < 0.1 |

| Simazine | 5.5 | 216.1 | < 0.1 |

| Propazine | 6.2 | 216.1 | < 0.1 |

| Terbuthylazine | 6.5 | 216.1 | < 0.1 |

Metrological Traceability and Measurement Uncertainty of Secbumeton D5 Certified Reference Materials

Metrological traceability is the property of a measurement result that allows it to be related to a stated reference, typically a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. eurachem.orgzeptometrix.com For a CRM like Secbumeton D5, this ensures that the certified concentration value is accurate and comparable across different laboratories and analytical systems.

Adherence to ISO/IEC 17025 and ISO Guide 34/35 for Secbumeton D5 Reference Standards

To ensure the highest quality, certified reference materials of Secbumeton D5 are produced by manufacturers accredited to international standards. The key standards governing the competence of reference material producers and testing/calibration laboratories are ISO 17034 (which has replaced ISO Guide 34) and ISO/IEC 17025. lgcstandards.comsigmaaldrich.comlgcstandards.com

ISO 17034: General requirements for the competence of reference material producers. This standard outlines the requirements for the production of high-quality reference materials. lgcstandards.com Adherence to ISO 17034 ensures that the manufacturer has a robust quality management system and the technical competence to produce CRMs with certified property values, including a statement of metrological traceability and uncertainty. sigmaaldrich.comnata.com.au For Secbumeton D5, this involves stringent control over the synthesis of the deuterated molecule, its purification, and its dissolution in high-purity acetone (B3395972). The entire process, from raw material to final product, is meticulously documented. cpachem.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories. This standard is crucial as it applies to the laboratories that perform the analytical measurements to certify the concentration of the Secbumeton D5 solution. lgcstandards.com Accreditation to ISO/IEC 17025 demonstrates that the laboratory's analytical measurements are accurate, reliable, and traceable. eurachem.org The certification process for the Secbumeton D5 CRM involves analytical testing using validated methods, with all measurements performed under the laboratory's ISO/IEC 17025 scope of accreditation. lgcstandards.comlgcstandards.com

A Certificate of Analysis (CoA) accompanying the Secbumeton D5 CRM provides users with the necessary information on its production and certification, confirming that these standards have been met. sigmaaldrich.comnata.com.au

Uncertainty Budgeting and Reporting for Secbumeton D5-Derived Results

Every measurement has an associated uncertainty, which quantifies the range within which the true value is expected to lie. demarcheiso17025.com For a CRM like Secbumeton D5 100 microg/mL in Acetone, the certified value is accompanied by an expanded uncertainty statement. cpachem.com This uncertainty is calculated by combining all significant sources of uncertainty in a process known as uncertainty budgeting.

The main components contributing to the uncertainty of the certified concentration include:

Purity of the Neat Secbumeton D5: The uncertainty associated with the purity assessment of the raw deuterated compound. This itself is a combined uncertainty from various analytical techniques. demarcheiso17025.com

Gravimetric Measurements: The uncertainty of the balance used for weighing the neat material and the solvent. ncrm.org.cn

Volumetric Measurements: The uncertainty associated with the glassware or equipment used for the final volume preparation. ncrm.org.cn

Homogeneity: The uncertainty due to potential variations in concentration between different ampoules or units of the same batch. cpachem.com

Stability: The uncertainty related to the potential degradation of the compound in the acetone solution over time and under different storage conditions. ncrm.org.cn

These individual uncertainty components are combined to calculate a combined standard uncertainty (u_c). This is then multiplied by a coverage factor (k), typically k=2, to provide the expanded uncertainty (U) at a confidence level of approximately 95%. cpachem.com

Table 1: Example of an Uncertainty Budget for a Secbumeton D5 CRM

| Uncertainty Source | Value | Probability Distribution | Divisor | Standard Uncertainty (uᵢ) | Relative Standard Uncertainty (uᵢ/y) |

| Purity of Neat Material | 99.5 ± 0.2% | Normal | 2 | 0.10% | 0.001005 |

| Mass of Neat Material | 10.0 mg ± 0.02 mg | Rectangular | √3 | 0.0115 mg | 0.001150 |

| Volume of Solvent | 100.0 mL ± 0.05 mL | Triangular | √6 | 0.0204 mL | 0.000204 |

| Homogeneity | N/A | N/A | N/A | N/A | 0.000500 |

| Stability | N/A | N/A | N/A | N/A | 0.000300 |

| Combined Relative Uncertainty (u_c/y) | 0.001646 | ||||

| Expanded Relative Uncertainty (k=2) | 0.003292 (0.33%) |

This table is illustrative and based on typical values found in CRM certificates and uncertainty budget guides. Actual values for a specific batch of Secbumeton D5 would be found on its Certificate of Analysis.

Sustaining Analytical Quality Control and Proficiency Testing Regimes

The use of a high-quality CRM is the first step in achieving reliable analytical results. The laboratory must also implement and maintain a robust quality control (QC) system and participate in external assessments to ensure ongoing performance.

Implementation of Routine Quality Control Measures

Routine quality control measures are essential for monitoring the performance of an analytical method on a day-to-day basis. nih.gov When using Secbumeton D5 as an internal standard for quantitative analysis, a comprehensive QC protocol is necessary.

Key QC measures include:

Instrument Performance Checks: Before running a sequence of samples, the analytical instrument (e.g., GC-MS or LC-MS/MS) is checked for sensitivity, resolution, and mass accuracy.

Calibration Curve: A multi-point calibration curve is generated using standards of the non-labeled analyte (Secbumeton) at various concentrations, with a fixed amount of the Secbumeton D5 internal standard added to each. The linearity of the curve (R²) must meet predefined acceptance criteria (e.g., >0.99). epa.gov

Laboratory Control Samples (LCS): A clean matrix (e.g., solvent or a blank matrix extract) is spiked with a known concentration of the target analyte and the internal standard. The recovery of the analyte must fall within established control limits (e.g., 80-120%). epa.gov

Method Blanks: A blank sample is processed and analyzed in the same way as the test samples to ensure there is no contamination from reagents or the analytical system.

Sample Duplicates: A sample is analyzed in duplicate to check the precision of the method. The relative percent difference (RPD) between the two results should be below a specified limit (e.g., <20%). epa.gov

Table 2: Example of a Quality Control Check for a Batch Analysis

| QC Sample | Analyte | Acceptance Criteria | Result | Pass/Fail |

| Calibration Check | Secbumeton | R² > 0.995 | 0.998 | Pass |

| Method Blank | Secbumeton | < Limit of Detection | Not Detected | Pass |

| Lab Control Sample | Secbumeton | 80-120% Recovery | 97% | Pass |

| Sample Duplicate | Sample X | RPD < 20% | 12% | Pass |

Participation in Interlaboratory Proficiency Testing Programs

While internal QC monitors day-to-day performance, proficiency testing (PT) provides an independent, external assessment of a laboratory's analytical competence. fapas.com Participation in PT schemes is a requirement for laboratories accredited under ISO/IEC 17025. fapas.com

These programs work as follows:

A PT provider distributes homogenous test materials (samples) to multiple participating laboratories. For an analysis involving Secbumeton, this could be a sample of water or soil matrix containing triazine herbicides. biofronttech.comumweltbundesamt.at

Each laboratory analyzes the sample using its own routine methods.

The results are submitted to the provider, who performs a statistical analysis of all the data to determine a consensus or assigned value for the analyte concentration. umweltbundesamt.at

Each laboratory receives a report comparing its result to the assigned value, often in the form of a z-score, which indicates how far the laboratory's result deviates from the consensus value.

Successful participation in PT schemes for triazine herbicides provides objective evidence that the laboratory's entire analytical process, including the use of standards like Secbumeton D5, sample preparation, and instrumental analysis, is producing accurate and reliable results that are comparable to those of its peers. researchgate.net

Environmental and Agri Food Applications of Secbumeton D5 in Trace Analysis

The Pivotal Role of Secbumeton (B1203251) D5 in Environmental Monitoring of Pesticide Residues

The widespread use of herbicides like secbumeton necessitates rigorous monitoring of their presence in the environment to mitigate potential ecological risks. Secbumeton D5, as an internal standard, is indispensable for achieving the low detection limits and high accuracy required for environmental trace analysis.

Analysis of Water Samples for Target Contaminants

Isotope dilution analysis using deuterated standards is a well-established method for the determination of pesticides in water samples. When analyzing for secbumeton, a known quantity of Secbumeton D5 is added to the water sample at the beginning of the analytical process. This "spiking" allows for the correction of any analyte loss that may occur during sample extraction and cleanup. Subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the simultaneous detection of both secbumeton and Secbumeton D5. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate concentration of secbumeton in the original water sample can be calculated. This approach effectively compensates for variations in instrument response and matrix effects, which are common challenges in environmental analysis.

Research on the analysis of triazine herbicides in drinking water has demonstrated the capability to detect these compounds at sub-parts-per-trillion (ppt) levels using on-line preconcentration followed by LC-MS/MS. While not specifically naming Secbumeton D5, these studies underscore the principle of using isotopically labeled standards to achieve high sensitivity and accuracy.

Application in Soil and Sediment Analysis

The analysis of pesticides in soil and sediment is notoriously challenging due to the complexity of the sample matrix. Co-extracted substances can interfere with the detection of the target analyte, leading to inaccurate results. The use of Secbumeton D5 as an internal standard is particularly advantageous in these complex matrices. Its chemical behavior closely mimics that of the native secbumeton, ensuring that it is similarly affected by matrix interferences.

Methodologies for the analysis of triazine herbicides in soil often involve an extraction step, such as ultrasound-assisted extraction, followed by a cleanup procedure before instrumental analysis. The inclusion of Secbumeton D5 from the outset ensures that any inefficiencies in these steps are accounted for in the final quantification. Studies on the analysis of pesticides in soil and sediment highlight the importance of robust analytical methods to understand the fate and transport of these compounds in the environment. The use of isotope-labeled internal standards is a key component of these reliable methods.

Ensuring Food and Agricultural Product Safety through Precise Analysis

The utility of Secbumeton D5 extends to the critical area of food safety. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products. Accurate and reliable analytical methods are essential to enforce these regulations and protect consumer health.

Multi-Pesticide Residue Screening in Complex Food Matrices

Secbumeton is often included in multi-residue screening methods that test for a wide range of pesticides in a single analysis. These methods are crucial for the efficient monitoring of food commodities like fruits, vegetables, and grains. The complexity of these food matrices can lead to significant matrix effects, either suppressing or enhancing the signal of the target analyte during analysis by LC-MS/MS or GC-MS.

Table 1: Representative Recovery and Precision Data for Pesticide Analysis in Food Matrices using Isotope Dilution Mass Spectrometry

| Food Matrix | Analyte Class | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Cereals | Triazines | 70.1 - 112.8 | 1.5 - 13.5 |

| Fruits | Various Pesticides | 70 - 110 | < 15 |

| Vegetables | Various Pesticides | 70 - 120 | < 20 |

This table presents typical performance data from studies using isotope dilution mass spectrometry for pesticide residue analysis, demonstrating the accuracy and precision achievable with this technique.

High-Throughput Analytical Methodologies for Food Safety

The demand for rapid and cost-effective analysis of a large number of food samples has driven the development of high-throughput analytical methodologies. Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, coupled with fast LC-MS/MS or GC-MS analysis, are now commonplace in food safety laboratories.

In these high-throughput workflows, the use of internal standards is critical to maintain data quality and reliability. Secbumeton D5 can be seamlessly integrated into these methods for the analysis of secbumeton. Its addition at an early stage of the sample preparation process ensures that the entire analytical procedure is controlled for accuracy. The ability to perform rapid and reliable analysis is essential for monitoring large volumes of agricultural products and ensuring they comply with safety standards before entering the market.

Future Perspectives and Innovations in Deuterated Standard Applications

Advancements in Automated Sample Preparation and Analysis Incorporating Secbumeton (B1203251) D5

The integration of automated systems in sample preparation and analysis has revolutionized laboratory workflows, and the use of deuterated internal standards like Secbumeton D5 is central to ensuring the reliability of these high-throughput processes. Automation minimizes human error and increases sample throughput, but it also introduces potential variabilities that must be carefully controlled.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a widely adopted sample preparation technique, is a prime example of where Secbumeton D5 is critical. mdpi.com As an internal standard, it is introduced at the beginning of the extraction process to compensate for any analyte loss during the various automated steps of vortexing, centrifugation, and solid-phase extraction (SPE). Recent advancements have focused on the development of novel sorbents for SPE, and the use of deuterated standards is essential to validate the performance of these new materials and ensure consistent recovery rates. nih.gov

Furthermore, automated direct sample introduction systems for gas chromatography-mass spectrometry (GC-MS) are becoming more prevalent for the analysis of complex matrices. mdpi.com These systems can be prone to matrix effects, which can alter the analytical signal. The co-elution of Secbumeton D5 with its non-deuterated counterpart allows for effective correction of these matrix-induced enhancements or suppressions, leading to more accurate quantification. The development of advanced robotic systems for liquid handling and sample preparation relies on the consistent performance of internal standards like Secbumeton D5 to achieve reliable and reproducible results.

Table 1: Role of Secbumeton D5 in Automated Sample Preparation

| Automation Step | Challenge | Role of Secbumeton D5 |

| Liquid Handling | Inaccurate dispensing of sample or solvent | Compensates for volume variations |

| Extraction | Incomplete analyte recovery | Corrects for analyte loss |

| Solid-Phase Extraction (SPE) | Variable sorbent performance | Validates and normalizes recovery |

| Direct Sample Introduction | Matrix effects altering signal | Corrects for signal enhancement/suppression |

Exploration of Secbumeton D5 in Novel Analytical Platforms

The quest for lower detection limits and more comprehensive sample characterization is driving the exploration of novel analytical platforms. High-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) systems, is at the forefront of this movement. mdpi.comchemetrix.co.za The high resolving power and mass accuracy of these instruments allow for the differentiation of target analytes from background interferences with greater confidence. In this context, Secbumeton D5 serves as a crucial lock mass or reference compound, ensuring the mass accuracy of the measurements.

Moreover, the development of ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), offers the potential for rapid and direct analysis of samples with minimal preparation. mdpi.com The application of these techniques to environmental samples is an active area of research. In such novel applications, the use of a deuterated standard like Secbumeton D5 is indispensable for quantitative analysis, as it can be applied directly to the sample surface alongside the analyte of interest, providing a direct internal reference for signal intensity.

Another area of innovation is the coupling of advanced separation techniques, such as supercritical fluid chromatography (SFC) and multidimensional chromatography, with mass spectrometry. These platforms offer alternative selectivities for complex mixtures. The consistent retention time shift and identical ionization behavior of Secbumeton D5 relative to the native secbumeton make it an ideal tool for method development and validation on these novel systems.

Table 2: Application of Secbumeton D5 in Novel Analytical Platforms

| Analytical Platform | Advantage | Role of Secbumeton D5 |

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolving power | Lock mass, reference for accurate mass measurement |

| Ambient Ionization (e.g., DART, DESI) | Rapid, direct analysis with minimal sample prep | Internal standard for direct surface analysis |

| Advanced Separation (e.g., SFC, 2D-LC) | Alternative selectivity for complex mixtures | Tool for method development and retention time verification |

Impact of Secbumeton D5 Research on Regulatory Compliance and Standard Setting

The use of deuterated standards like Secbumeton D5 has a profound impact on regulatory compliance and the establishment of analytical standards by bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union. Regulatory methods for monitoring environmental contaminants, such as pesticides in water and food, increasingly mandate the use of isotopically labeled internal standards to ensure the accuracy and defensibility of the data. mdpi.com

Research involving Secbumeton D5 and other deuterated analogs helps to establish the robustness and reliability of analytical methods. This, in turn, informs the setting of maximum residue limits (MRLs) and other regulatory thresholds. The availability of certified reference materials like "Secbumeton D5 100 microg/mL in Acetone (B3395972)," produced under ISO 17034 and analyzed under ISO/IEC 17025 accreditation, provides laboratories with the necessary tools to meet stringent quality control requirements and demonstrate compliance with regulatory methods. nih.gov

Furthermore, as new environmental challenges emerge, such as the need to assess the impact of "forever chemicals" like per- and poly-fluoroalkyl substances (PFAS), the analytical frameworks and quality control principles established with well-characterized deuterated standards like Secbumeton D5 serve as a model. chemetrix.co.za The research and data generated using these standards contribute to the development of new, reliable analytical methods for emerging contaminants, thereby influencing future regulatory actions and standard-setting initiatives. The consistent and accurate data obtained through the use of Secbumeton D5 strengthens the scientific basis for environmental regulations, ensuring that decisions are based on reliable and reproducible measurements.

Q & A

Q. How should a working standard of Secbumeton D5 in acetone be prepared to ensure stability and accuracy?

Methodological Answer:

- Preparation Protocol : Use gravimetric dilution for intermediate stock solutions (e.g., 1 mg/mL) in acetone, followed by volumetric serial dilution to 100 µg/mL. Verify solvent purity (≥99.9% acetone, free of stabilizers) to avoid interference .

- Stability Considerations : Store at +20°C in amber glass vials to prevent photodegradation. Avoid repeated freeze-thaw cycles, as acetone’s volatility can alter concentration .

- Validation : Confirm concentration via LC-MS/MS with deuterium-labeled internal standards (e.g., Secbumeton D5 itself) to account for matrix effects .

Q. What analytical techniques are suitable for validating the concentration and purity of Secbumeton D5 in acetone?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use a C18 column (e.g., 2.6 µm, 100 Å) with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B). Monitor transitions specific to Secbumeton D5 (e.g., m/z 230.3 → 185.1) .

- Nuclear Magnetic Resonance (NMR) : Confirm deuteration patterns (e.g., N-ethyl D5) using ¹H/²H NMR in acetone-d6 to verify isotopic purity .

- Quality Control : Compare against certified reference materials (CRMs) from LGC Standards or Dr. Ehrenstorfer, ensuring traceability .

Q. What solvent compatibility issues arise when handling Secbumeton D5 in acetone?

Methodological Answer:

- Material Compatibility : Avoid Viton® seals or tubing, as acetone causes swelling and leaching of fluoropolymers. Use PTFE or glass-lined systems .

- Reactivity : Acetone reacts with strong oxidizers (e.g., peroxides) and bases (e.g., NaOH), which may degrade Secbumeton D5. Conduct pre-experiment compatibility tests under controlled conditions .

Advanced Research Questions

Q. How do deuterium isotope effects influence the fragmentation patterns of Secbumeton D5 in mass spectrometry?

Methodological Answer:

- Isotopic Shifts : Deuterium substitution at the N-ethyl group reduces hydrogen/deuterium exchange during ionization, altering fragmentation pathways. Compare with non-deuterated Secbumeton to identify diagnostic ions (e.g., m/z 230.3 vs. 225.3) .

- Quantitative Impact : Use isotopologue ratios (e.g., D5/D0) to correct for natural abundance contributions in complex matrices .

Q. How can researchers validate extraction efficiency of Secbumeton D5 from environmental matrices (e.g., soil, water)?

Methodological Answer:

- Spike-and-Recovery Design : Fortify blank matrices with Secbumeton D5 at 10–200 µg/L. Extract using acetone-based methods (e.g., QuEChERS), and quantify recovery via LC-MS/MS. Adjust pH to 5–7 to minimize acetone’s co-extraction of interfering acids .

- Matrix Effects : Use isotope dilution with Secbumeton D5 as an internal standard to normalize signal suppression/enhancement .

Q. How to design accelerated degradation studies for Secbumeton D5 under environmental conditions?

Methodological Answer:

- Photolysis Studies : Expose acetone solutions to UV light (λ = 254 nm) in quartz cells. Monitor degradation products (e.g., desethyl metabolites) via high-resolution MS (HRMS) .

- Hydrolytic Stability : Incubate at 50°C in buffered solutions (pH 4–9) to simulate natural hydrolysis. Use acetone-free controls to isolate solvent effects .

Q. What methodological steps mitigate contamination risks during trace analysis of Secbumeton D5?

Methodological Answer:

- Blank Controls : Include solvent blanks (acetone) and procedural blanks (matrix without analyte) in each batch to identify background contamination .

- Cross-Contamination Prevention : Use separate glassware for standards and samples. Rinse syringes with acetone between injections to prevent carryover .

Q. How to resolve discrepancies in Secbumeton D5 quantification across different analytical platforms?

Methodological Answer:

- Interlaboratory Comparison : Share aliquots of the same sample (e.g., DRE-XA16930100AC) between labs using LC-MS, GC-MS, and ELISA. Calibrate instruments with CRMs to harmonize data .

- Data Normalization : Apply response factors based on ionization efficiency (e.g., ESI vs. APCI) and detector linearity ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.